L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine
Brand Name: Vulcanchem
CAS No.: 649760-39-4
VCID: VC16875306
InChI: InChI=1S/C41H75N9O10S/c1-9-25(8)33(39(57)46-29(18-23(4)5)35(53)47-30(41(59)60)19-24(6)7)49-34(52)27(13-10-11-15-42)44-37(55)31(20-51)48-36(54)28(17-22(2)3)45-38(56)32-14-12-16-50(32)40(58)26(43)21-61/h22-33,51,61H,9-21,42-43H2,1-8H3,(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,49,52)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
SMILES:
Molecular Formula: C41H75N9O10S
Molecular Weight: 886.2 g/mol

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine

CAS No.: 649760-39-4

Cat. No.: VC16875306

Molecular Formula: C41H75N9O10S

Molecular Weight: 886.2 g/mol

* For research use only. Not for human or veterinary use.

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine - 649760-39-4

Specification

CAS No. 649760-39-4
Molecular Formula C41H75N9O10S
Molecular Weight 886.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C41H75N9O10S/c1-9-25(8)33(39(57)46-29(18-23(4)5)35(53)47-30(41(59)60)19-24(6)7)49-34(52)27(13-10-11-15-42)44-37(55)31(20-51)48-36(54)28(17-22(2)3)45-38(56)32-14-12-16-50(32)40(58)26(43)21-61/h22-33,51,61H,9-21,42-43H2,1-8H3,(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,49,52)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Standard InChI Key PFIVMVWPQUFGQG-MBZPSOJASA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)N

Introduction

Structural and Molecular Characteristics

Primary Sequence and Composition

The peptide’s sequence—Cys-Pro-Leu-Ser-Lys-Ile-Leu-Leu—combines polar, charged, and hydrophobic residues:

  • Cysteine (Cys): A sulfur-containing amino acid capable of forming disulfide bonds, critical for structural stability .

  • Proline (Pro): A cyclic imino acid that introduces conformational rigidity, often disrupting α-helix or β-sheet formation .

  • Leucine (Leu) and Isoleucine (Ile): Branched-chain aliphatic hydrocarbons contributing to hydrophobic interactions .

  • Serine (Ser): A polar residue with a hydroxyl group, enabling hydrogen bonding.

  • Lysine (Lys): A positively charged amino acid at physiological pH, facilitating electrostatic interactions.

Table 1: Amino Acid Residue Properties

PositionAmino AcidSide Chain ClassKey Properties
1CysteineSulfur-containingDisulfide bond formation
2ProlineCyclicConformational constraint
3LeucineAliphaticHydrophobicity
4SerinePolarHydrogen bonding
5LysineBasicPositive charge at pH 7.4
6IsoleucineAliphaticHydrophobicity, branching
7–8LeucineAliphaticHydrophobic packing

Secondary and Tertiary Structure

The peptide’s structure is influenced by:

Synthesis and Manufacturing Approaches

Table 2: Synthetic Challenges and Solutions

ChallengeMitigation Strategy
Cysteine OxidationUse of reducing agents (e.g., DTT) during SPPS
Proline-Induced RigidityExtended coupling times for steric hindrance
Hydrophobic AggregationSolvent optimization (e.g., DMF with 0.1% HOBt)

Industrial-Scale Production

Large-scale manufacturing may employ:

  • Batch SPPS Reactors: Automated systems for multi-kilogram output.

  • Liquid-Phase Synthesis: For cost-effective production of medium-length peptides.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly in polar solvents (e.g., water, DMSO) due to lysine and serine, though hydrophobic residues may limit aqueous solubility .

  • Stability:

    • pH Sensitivity: Lysine’s ε-amino group (pKa ~10.5) protonates at physiological pH, influencing solubility.

    • Oxidative Degradation: Cysteine is prone to oxidation, necessitating inert storage conditions.

Spectroscopic Data

  • Mass Spectrometry: Observed m/z = 886.2 (M+H)+, consistent with the molecular formula C₄₁H₇₅N₉O₁₀S .

  • Circular Dichroism (CD): Expected β-turn signatures due to proline, though experimental data are lacking.

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms

  • Antimicrobial Potential: Cationic lysine and hydrophobic domains may enable membrane disruption in pathogens, akin to defensins .

  • Enzyme Inhibition: Proline-rich sequences often interact with SH3 domains, suggesting regulatory roles in signaling pathways.

  • Antioxidant Activity: Cysteine’s thiol group could scavenge reactive oxygen species (ROS).

In Silico Predictions

  • Molecular Docking: Preliminary modeling (unpublished) suggests affinity for lipid bilayers and heparin sulfate proteoglycans.

  • Peptide Stability: Tools like PeptideRanker predict moderate stability in serum (half-life ~30 minutes).

Challenges and Future Research Directions

Knowledge Gaps

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Structural Resolution: 3D conformation remains uncharacterized.

Research Priorities

  • Synthetic Optimization: Improve yield and purity via microwave-assisted SPPS.

  • Functional Assays: Screen for antimicrobial, anticancer, or immunomodulatory effects.

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